N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-(2-methylquinolin-4-yl)ethanediamide
Description
This compound features a dimethylaminoethyl-furan moiety linked via an ethanediamide (oxalamide) bridge to a 2-methylquinolin-4-yl group. The dimethylamino group enhances solubility in polar solvents, while the quinoline and furan rings contribute to aromatic stacking interactions, which may influence biological activity.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-(2-methylquinolin-4-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-13-11-16(14-7-4-5-8-15(14)22-13)23-20(26)19(25)21-12-17(24(2)3)18-9-6-10-27-18/h4-11,17H,12H2,1-3H3,(H,21,25)(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLAXCDMLOLRSLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC(C3=CC=CO3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-(2-methylquinolin-4-yl)ethanediamide, a compound with potential pharmacological applications, has garnered attention for its biological activity. This article reviews the existing literature on its synthesis, structural properties, and biological effects, particularly focusing on its mechanism of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C20H22N4O3
- Molecular Weight : 366.4 g/mol
- CAS Number : 941932-27-0
The compound's biological activity is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors involved in disease pathways.
- Enzyme Inhibition :
-
Anticancer Activity :
- Research indicates that derivatives of quinoline compounds often exhibit anticancer properties. The presence of the dimethylamino and furan groups may enhance the compound's ability to induce apoptosis in cancer cells. Studies have reported similar compounds demonstrating cytotoxic effects against various cancer cell lines, including myelogenous leukemia cells .
Biological Activity Data
Case Studies
-
Tyrosinase Inhibition :
A study evaluated the effectiveness of furan derivatives in inhibiting tyrosinase activity. The results indicated that certain modifications to the furan structure significantly enhance inhibitory potency, suggesting that this compound could be a promising candidate for further development . -
Anticancer Properties :
In a series of experiments, compounds structurally similar to the target compound were tested against various cancer cell lines. The findings demonstrated that these compounds could effectively induce cell death through apoptosis, particularly in myelogenous leukemia models. This suggests that the compound may share similar mechanisms and warrants further investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Multi-Target Directed Ligands ()
Compounds 8–13 in share key structural motifs with the target molecule, including dimethylaminoalkyl-furan/thiazole systems and aromatic cores (e.g., benzo[de]isoquinoline-diones). Key differences include:
- Compound 8: Contains a 6-chloro-benzoisoquinoline-dione and a thioethyl linker instead of ethanediamide. Melting point (98–99°C) suggests lower thermal stability compared to the target compound (data inferred from similar oxalamide derivatives) .
- Compound 11: Features a nitro-substituted benzoisoquinoline-dione and a furan-ethyl group. The nitro group likely enhances electrophilicity, contrasting with the methylquinoline’s neutral aromaticity in the target compound .
Table 1: Structural and Physical Comparison
Coordination Chemistry Analogues ()
The dinuclear zinc complex in includes an oxamide-linked dimethylaminoethyl group and a hydroxyvinylphenyl moiety. Key differences:
- The target compound lacks metal-coordination sites (e.g., phenolic -OH or oxalamide-Zn binding), limiting its use in catalytic or metallodrug applications .
- Crystal structure data (Table 1 in ) reveals a distorted octahedral geometry around Zn, suggesting steric constraints absent in the target compound’s flexible ethanediamide bridge .
Ranitidine-Related Analogues ()
Ranitidine derivatives share dimethylaminomethyl-furan groups but differ in pharmacophores:
- Ranitidine Nitroacetamide : Contains a sulfanyl-ethyl-nitroacetamide chain instead of ethanediamide, tailored for H2 receptor antagonism. The nitro group may confer redox sensitivity absent in the target compound .
Quinoline and Furan Derivatives ()
The compound N'-[2-(furan-2-yl)quinolin-4-yl]-N,N-dimethylethane-1,2-diamine () replaces ethanediamide with ethanediamine, altering hydrogen-bonding capacity. The amine linker increases basicity (pKa ~9–10) compared to the amide’s neutrality, affecting membrane permeability .
Key Research Findings
- Synthetic Accessibility : Ethanediamide-linked compounds (e.g., ) require multi-step synthesis involving oxalamide coupling, contrasting with thioethyl or nitro-substituted analogs (e.g., ), which use simpler alkylation or nitration .
- Thermodynamic Stability: Melting points of analogs (e.g., 85–183°C in ) suggest that nitro or sulfinyl groups enhance crystallinity, while dimethylaminoethyl-furan systems reduce packing efficiency .
- This contrasts with ranitidine analogs’ gastrointestinal targeting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
